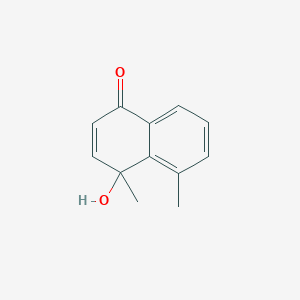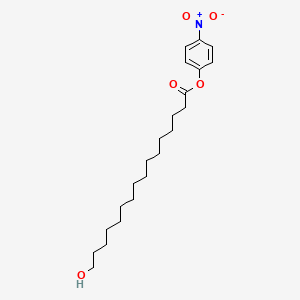
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester is a complex organic compound with the molecular formula C22H35NO4. It is also known as 4-nitrophenyl palmitate. This compound is an ester formed from hexadecanoic acid (palmitic acid) and 4-nitrophenol. Esters like this one are often used in biochemical assays and industrial applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester can be synthesized through esterification reactions. One common method involves reacting hexadecanoic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The reaction can be summarized as follows:
Hexadecanoic acid+4-nitrophenolDCCHexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester+Dicyclohexylurea
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding hexadecanoic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester can participate in nucleophilic substitution reactions, where the 4-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, organic solvents.
Major Products
Hydrolysis: Hexadecanoic acid and 4-nitrophenol.
Reduction: Hexadecanoic acid, 16-hydroxy-, 4-aminophenyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study lipase activity.
Medicine: Investigated for its potential role in drug delivery systems due to its ability to form stable esters.
Industrial Chemistry: Utilized in the synthesis of surfactants and emulsifiers.
Biology: Studied for its role in plant cuticle formation and as a monomer in cutin biosynthesis.
Wirkmechanismus
The mechanism of action of hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester involves its interaction with specific enzymes and biological molecules. For example, in lipase assays, the ester bond is hydrolyzed by the enzyme, releasing 4-nitrophenol, which can be quantitatively measured. The molecular targets include esterases and lipases, which catalyze the hydrolysis of the ester bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecanoic acid, 4-nitrophenyl ester: Lacks the 16-hydroxy group, making it less hydrophilic.
Hexadecanoic acid, 16-hydroxy-, 4-aminophenyl ester: Contains an amino group instead of a nitro group, affecting its reactivity and applications.
Uniqueness
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester is unique due to the presence of both a hydroxy group and a nitro group, which confer distinct chemical properties. The hydroxy group increases its hydrophilicity, while the nitro group allows for specific reactions such as reduction to an amino group.
Eigenschaften
CAS-Nummer |
92270-01-4 |
|---|---|
Molekularformel |
C22H35NO5 |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
(4-nitrophenyl) 16-hydroxyhexadecanoate |
InChI |
InChI=1S/C22H35NO5/c24-19-13-11-9-7-5-3-1-2-4-6-8-10-12-14-22(25)28-21-17-15-20(16-18-21)23(26)27/h15-18,24H,1-14,19H2 |
InChI-Schlüssel |
CVEHUCOKDXPFQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


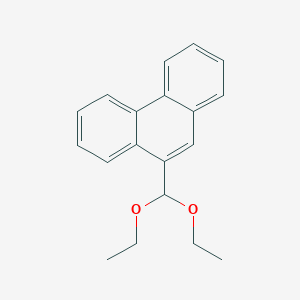
![2-ethyl-1H-benzo[f]benzimidazole-4,9-dione](/img/structure/B14344954.png)
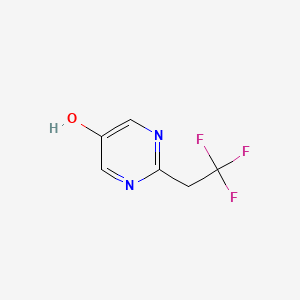
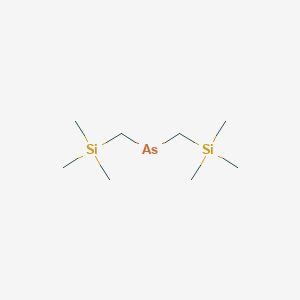
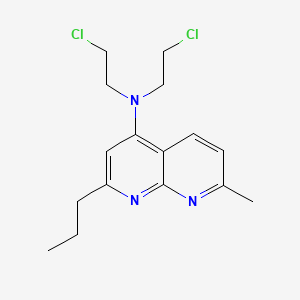

![Ethyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B14344975.png)
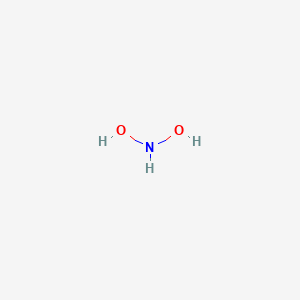
![3-[Dodecyl(methyl)amino]propanenitrile](/img/structure/B14344979.png)
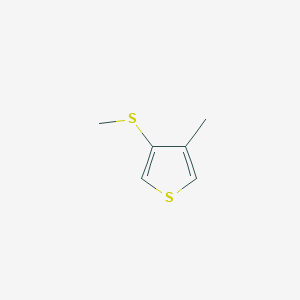
![2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide](/img/structure/B14344989.png)

